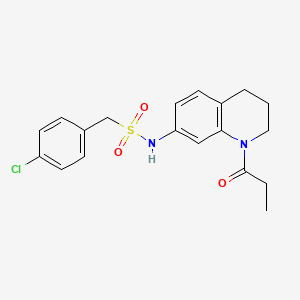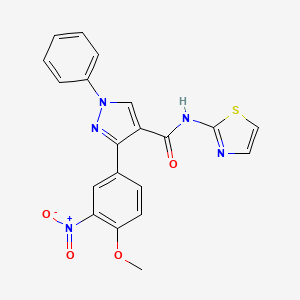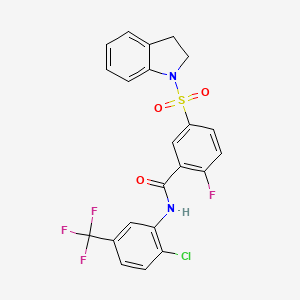
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR, MS, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. For example, the indole nucleus is known to undergo electrophilic substitution due to the delocalization of π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could be studied using various experimental techniques and computational methods .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF4N2O3S/c23-17-7-5-14(22(25,26)27)11-19(17)28-21(30)16-12-15(6-8-18(16)24)33(31,32)29-10-9-13-3-1-2-4-20(13)29/h1-8,11-12H,9-10H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOSTSVETSFYMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF4N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2393183.png)
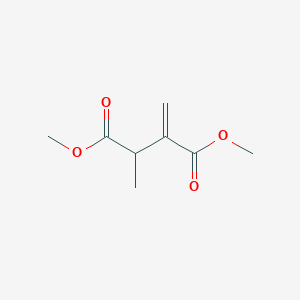
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)
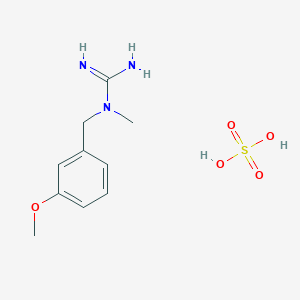

![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)
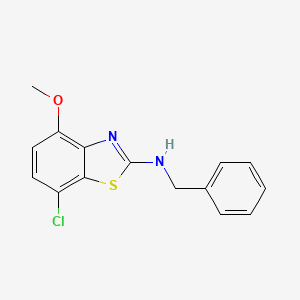
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride](/img/structure/B2393195.png)
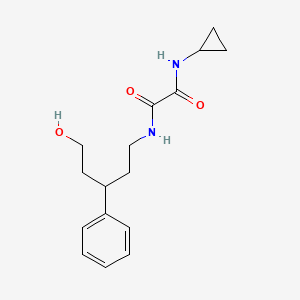
![Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2393201.png)
